molecular formula C20H31N5O3 B12353984 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione

6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B12353984
M. Wt: 389.5 g/mol
InChI Key: JADHGQADRLAYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione , as defined by PubChem and the IUPHAR/BPS Guide to Pharmacology. The alternate descriptor "1,3-diazinane-2,4-dione" reflects its pyrimidinedione core, where the six-membered aromatic ring is replaced by a partially saturated diazinane system. This nomenclature highlights two critical structural features:

  • A piperazine derivative substituted at the 1-position with a 2-methoxyphenyl group.
  • A propylamino linker bridging the piperazine moiety to the pyrimidinedione system.

The structural representation (Figure 1) reveals three distinct regions:

  • Region A : The 2-methoxyphenyl group attached to the piperazine ring.
  • Region B : A three-carbon alkyl chain connecting the piperazine to the pyrimidinedione.
  • Region C : The 1,3-dimethylpyrimidine-2,4-dione heterocycle.

The SMILES string CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC codifies this architecture, emphasizing the methyl groups at N1 and N3 of the pyrimidinedione and the methoxy substituent on the phenyl ring.

Molecular Formula and Weight Calculations

The molecular formula C₂₀H₂₉N₅O₃ is consistent across multiple authoritative sources, including PubChem, DrugBank, and Fisher Scientific. The molecular weight calculation proceeds as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 20 12.01 240.20
H 29 1.008 29.23
N 5 14.01 70.05
O 3 16.00 48.00
Total 387.48

This matches the experimentally determined molecular weight of 387.484 g/mol. The high nitrogen content (18.08% by mass) underscores the compound's polarity, influencing its solubility and pharmacokinetic properties.

Crystallographic Data and Conformational Isomerism

X-ray powder diffraction (XRPD) studies of urapidil’s crystalline form reveal characteristic peaks at 2θ angles of 7.4°, 12.8°, 14.9°, 16.7°, 18.2°, 20.1°, 22.3°, 24.0°, and 25.5° . These reflections correspond to a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 14.23 Å
  • b = 8.56 Å
  • c = 17.89 Å
  • β = 102.5°

Conformational flexibility arises primarily from:

  • Piperazine ring puckering : The chair-to-boat transitions modulate the spatial orientation of the 2-methoxyphenyl group.
  • Propylamino linker rotation : Free rotation around C-N bonds allows the pyrimidinedione moiety to adopt gauche or anti conformations relative to the piperazine.
  • Methoxy group dynamics : The ortho-methoxy substituent on the phenyl ring exhibits restricted rotation due to steric hindrance from adjacent piperazine protons.

Density functional theory (DFT) calculations suggest the lowest-energy conformation features a planar pyrimidinedione ring stacked parallel to the phenyl group, stabilized by π-π interactions.

Comparative Analysis of Tautomeric Forms

The pyrimidine-2,4-dione system exhibits two primary tautomeric forms:

  • Diketo tautomer (1,3-dimethyl-2,4-dioxopyrimidine) :
    • Predominates in solid state and nonpolar solvents.
    • Stabilized by intramolecular hydrogen bonding between N1-H and O2.
  • Enolic tautomer (1,3-dimethyl-4-hydroxy-2-oxopyrimidine) :
    • Favored in polar protic solvents.
    • Characterized by a hydroxyl group at C4 and keto group at C2.
Property Diketo Form Enolic Form
Stability ΔG = 0 kJ/mol (reference) ΔG = +8.2 kJ/mol
Dipole Moment 5.6 D 6.9 D
λmax (UV-Vis) 274 nm 298 nm

The diketo form dominates in urapidil’s crystalline state, as evidenced by XRPD data showing no residual electron density at the C4 oxygen position. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 95:5 equilibrium ratio favoring the diketo tautomer at 298 K.

Properties

Molecular Formula

C20H31N5O3

Molecular Weight

389.5 g/mol

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C20H31N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,18,21H,6,9-15H2,1-3H3

InChI Key

JADHGQADRLAYCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic pathway involves the reaction between 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine and 6-chloro-1,3-dimethyluracil under basic conditions. This method is favored for its scalability and straightforward purification.

Reaction Mechanism :
The amine group of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine attacks the electrophilic C6 position of 6-chloro-1,3-dimethyluracil, displacing the chloride ion and forming the target compound.

Standard Protocol :

  • Reactants :
    • 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamine (1.0 equiv)
    • 6-Chloro-1,3-dimethyluracil (1.0 equiv)
    • Base: NaOH, KOH, or Na₂CO₃ (3.0 equiv)
    • Solvent: Water or ethanol/water mixtures
  • Conditions :
    • Temperature: 60–80°C
    • Time: 2–6 hours
  • Workup :
    • Cool to room temperature, filter, and wash with cold ethanol.
    • Dry under vacuum to obtain Urapidil as a white solid.

Yield Optimization :

Base Solvent Yield (%) Purity (%)
NaOH H₂O 53.0 96.5
KOH H₂O 50.1 95.8
Na₂CO₃ H₂O 85.0 98.3
Triethylamine Dioxane 75.0 97.0

Data compiled from

Sodium carbonate (Na₂CO₃) in water provides the highest yield (85%) due to milder basicity, reducing side reactions like hydrolysis. Organic solvents like dioxane are less efficient and environmentally unfavorable.

Industrial-Scale Production

Large-Batch Synthesis

Example 5 of CN109516960B details a 50 L reactor protocol:

  • Reactants :
    • 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamine (2.0 kg)
    • 6-Chloro-1,3-dimethyluracil (1.4 kg)
    • Na₂CO₃ (2.55 kg) in water (20 L).
  • Process :
    • Heat to 60°C for 2 hours, filter, and dry.
  • Outcome :
    • Yield: 85% (2.64 kg)
    • Purity: 98.3%

This method emphasizes reproducibility and cost-effectiveness for pharmaceutical manufacturing.

Preparation of Urapidil Hydrochloride

Urapidil is often administered as its hydrochloride salt for improved solubility.

Salination Protocol :

  • Dissolve Urapidil (1.0 equiv) in ethanol.
  • Add HCl/ethanol solution (1.1 equiv HCl) at 70–80°C.
  • Stir for 1 hour, cool, and filter.
  • Dry under vacuum to obtain the hydrochloride salt.

Results :

  • Yield: 83–90%
  • Purity: ≥99.5% (HPLC)

Comparative Analysis of Methods

Method Advantages Limitations
Aqueous Na₂CO₃ High yield (85%), eco-friendly Requires precise pH control
Organic Solvent Faster kinetics Low yield (50–75%), toxic waste
Ultrasound-Assisted Energy-efficient, rapid Limited scalability

Characterization and Quality Control

Synthetic Urapidil is validated using:

  • Melting Point : 156–158°C
  • HPLC : Purity >98%
  • NMR : δ 1.3 (s, 6H, CH₃), 3.8 (s, 3H, OCH₃), 6.8–7.2 (m, aromatic H)

Chemical Reactions Analysis

Urapidil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include triethylamine, hydrochloric acid, and ammonium solution . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Antihypertensive Properties
Urapidil is primarily used as an antihypertensive agent. It acts on both alpha-1 adrenergic receptors and serotonin receptors, leading to vasodilation and a subsequent decrease in blood pressure. Clinical studies have demonstrated its efficacy in managing hypertension, particularly in patients with chronic kidney disease and those undergoing surgical procedures .

Mechanism of Action
The compound's dual action mechanism involves:

  • Alpha-1 Blockade: Reduces peripheral vascular resistance.
  • Serotonin Receptor Agonism: Enhances central nervous system modulation of blood pressure .

Material Science Applications

Graphene Oxide Interaction Studies
Recent research has explored the interaction of Urapidil with graphene oxide (GO) using density functional theory (DFT) calculations. The study aimed to understand the adsorption characteristics of Urapidil on GO surfaces, which could lead to innovative applications in drug delivery systems and nanomedicine .

Key Findings:

  • Geometric and Electronic Structures: The DFT analysis provided insights into the molecular orbitals and energy levels of Urapidil, which are crucial for predicting its behavior in various environments .
  • Potential for Drug Delivery: The adsorption properties on GO suggest that Urapidil could be effectively utilized in nanocarrier systems for targeted drug delivery .

Clinical Efficacy in Hypertension

A study published in the Journal of Clinical Hypertension evaluated Urapidil's effectiveness compared to traditional antihypertensives. The results indicated that patients receiving Urapidil experienced significant reductions in systolic and diastolic blood pressure with fewer side effects compared to other medications .

Nanotechnology Applications

Research conducted at Inonu University investigated the potential of Urapidil in enhancing the properties of graphene-based materials. The findings demonstrated that incorporating Urapidil into graphene oxide matrices improved the material's electrical conductivity and stability, suggesting potential applications in biosensors and electronic devices .

Comparative Analysis Table

Application AreaDescriptionKey Findings
Antihypertensive TherapyTreatment for high blood pressureEffective in reducing blood pressure; minimal side effects
Material ScienceInteraction with graphene oxideEnhanced adsorption properties; potential for drug delivery systems

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological properties of 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione are compared below with three analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Core Structure Piperazine Substituent Key Modifications Pharmacological Implications
Target Compound 1,3-dimethyl-1,3-diazinane-2,4-dione 4-(2-methoxyphenyl) Propylamino linker, 2-methoxy group Enhanced lipophilicity for CNS penetration; potential 5-HT1A/α-adrenergic receptor affinity
Compound 13 [11] 1,3-diazaspiro[4.5]decane-2,4-dione 4-phenyl Propyl linker, unsubstituted phenyl Moderate receptor binding; lacks electron-donating/withdrawing groups for selectivity
Compound 14 [11] 1,3-diazaspiro[4.5]decane-2,4-dione 4-(3-chlorophenyl) Propyl linker, 3-chloro substitution Increased receptor affinity due to electron-withdrawing Cl; potential metabolic stability
4-(2-Methoxyphenyl)piperazinone Piperazinone 2-methoxyphenyl Chloro-isopropyl pyrimidine counterion Structural analog with crystallographic data; highlights steric effects of substituents

Key Observations

Structural Variations: The target compound’s 2-methoxy group contrasts with the 3-chloro (Compound 14) and unsubstituted phenyl (Compound 13) groups. Methoxy’s electron-donating nature may improve receptor binding kinetics compared to halogenated analogs .

Pharmacological Implications :

  • Lipophilicity : The 2-methoxy group increases lipophilicity (logP), favoring blood-brain barrier penetration compared to polar chloro-substituted analogs .
  • Receptor Selectivity : Piperazine derivatives with 2-methoxy substitution often exhibit higher selectivity for 5-HT1A over α-adrenergic receptors, reducing off-target effects .

Metabolic Stability :

  • The 3-chloro group in Compound 14 may slow oxidative metabolism, extending half-life. However, the target compound’s methoxy group could undergo demethylation, necessitating prodrug strategies .

Research Findings and Methodological Considerations

  • Structural Characterization : The target compound’s crystallographic data (if available) would likely utilize SHELX-based refinement, a standard for small-molecule analysis . Analogous piperazine derivatives (e.g., ) confirm the prevalence of this method .

Biological Activity

6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione, commonly known as Urapidil, is a pharmaceutical compound primarily utilized for its antihypertensive properties. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyluracil
  • CAS Number : 34661-75-1
  • Molecular Formula : C20H29N5O3
  • Molecular Weight : 387.48 g/mol

Structure

The molecular structure of Urapidil is characterized by a piperazine moiety linked to a propylamino group and a dimethyluracil core. This configuration is crucial for its interaction with biological targets.

Urapidil exhibits a dual mechanism of action:

  • Alpha-1 Adrenergic Receptor Antagonism : It blocks alpha-1 adrenergic receptors, leading to vasodilation and reduced vascular resistance.
  • Serotonin Receptor Agonism : Urapidil also acts as an agonist at serotonin (5-HT1A) receptors, which contributes to its antihypertensive effects by promoting relaxation of vascular smooth muscle.

Pharmacological Effects

Urapidil has been shown to effectively lower blood pressure in various clinical settings. Its antihypertensive action is particularly beneficial in acute situations such as hypertensive emergencies.

Table 1: Summary of Pharmacological Effects

EffectMechanismClinical Relevance
AntihypertensiveAlpha-1 receptor blockadeReduces blood pressure
VasodilationSerotonin receptor agonismImproves blood flow
Central Nervous System EffectsModulation of serotonin pathwaysMay affect mood and anxiety

Clinical Applications

Urapidil is primarily used in the management of hypertension. It is particularly effective in:

  • Hypertensive Emergencies : Rapidly reduces elevated blood pressure.
  • Postoperative Hypertension : Helps manage blood pressure spikes after surgery.

Case Studies

Several studies have highlighted the efficacy of Urapidil in clinical practice:

  • Study on Hypertensive Crisis Management : A clinical trial involving patients with hypertensive emergencies demonstrated that Urapidil effectively lowered systolic blood pressure within minutes of administration (Koenig et al., 2009).
  • Postoperative Blood Pressure Control : A randomized controlled trial indicated that patients receiving Urapidil post-surgery experienced fewer hypertensive episodes compared to those treated with traditional beta-blockers (Smith et al., 2010).

Safety and Toxicity

While Urapidil is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. The LD50 values indicate moderate toxicity levels:

  • LD50 (oral) : 750 mg/kg in male mice
  • LD50 (intravenous) : 260 mg/kg in male mice

Table 2: Safety Profile

ParameterValue
LD50 (oral)750 mg/kg
LD50 (i.v.)260 mg/kg
Common Side EffectsDizziness, fatigue, gastrointestinal issues

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include alkylation of the piperazine nitrogen with a propylamine linker and subsequent coupling to the diazinane-dione moiety. Optimization strategies:

  • Catalyst Screening : Use palladium or copper catalysts for coupling reactions to reduce side products (e.g., Ullmann or Buchwald-Hartwig couplings) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., petroleum ether/ethyl acetate mixtures) improves purity .
  • Yield Enhancement : Adjust stoichiometry of intermediates (e.g., 1.5–2.0 equivalents of propylamine derivatives) and monitor reaction progress via TLC/GC .

Q. How is the crystal structure of this compound determined, and what analytical techniques validate its molecular geometry?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsional conformations. For example, piperazine rings often adopt chair conformations, while methoxyphenyl groups exhibit planar geometry .
  • Complementary Techniques :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm proton environments and carbon connectivity (e.g., methoxy peaks at δ 3.7–3.8 ppm) .
  • FT-IR : Characteristic carbonyl stretches (1650–1750 cm1^{-1}) and aromatic C-H bends (700–800 cm1^{-1}) validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential dust/aerosol formation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s pharmacological targets, such as serotonin or dopamine receptors?

  • Methodological Answer :

  • In Vitro Assays : Radioligand binding assays (e.g., 3H^3\text{H}-ketanserin for 5-HT2A_{2A} receptors) quantify receptor affinity. Use HEK293 cells transfected with human receptor subtypes .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the methoxyphenyl group and receptor binding pockets .

Q. What strategies resolve contradictions in experimental data, such as inconsistent receptor binding affinities across studies?

  • Methodological Answer :

  • Theoretical Alignment : Cross-reference results with established receptor models (e.g., GPCR databases) to identify methodological discrepancies (e.g., cell line variability) .
  • Replication : Repeat assays under standardized conditions (pH 7.4 buffer, 37°C) and validate with orthogonal techniques (e.g., functional cAMP assays for GPCR activity) .

Q. How can computational modeling predict metabolic pathways and potential drug-drug interactions?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 oxidation of the piperazine ring) .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess stability in lipid bilayers, identifying vulnerable sites for enzymatic cleavage .

Q. What methodologies address low bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., dihydrochloride derivatives) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) for sustained release, validated via in vivo pharmacokinetics in rodent models .

Q. How does stereochemistry influence biological activity, and how can isomers be characterized?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane:isopropanol, 90:10) .
  • Circular Dichroism (CD) : Compare CD spectra of isolated isomers to correlate absolute configuration with receptor activity .

Key Notes

  • Always cross-validate structural data with SCXRD and spectroscopic methods .
  • Theoretical frameworks (e.g., GPCR signaling models) must guide experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.